1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene
Description
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene (C₇H₄Br₂FNO₃) is a halogenated aromatic compound featuring bromine at positions 1 and 5, fluorine at position 2, a methoxy group at position 4, and a nitro group at position 3. Its molecular weight is approximately 341.92 g/mol (calculated). The compound’s structure combines electron-withdrawing (Br, F, NO₂) and electron-donating (OCH₃) groups, creating unique electronic and steric effects that influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
1,5-dibromo-2-fluoro-4-methoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO3/c1-14-7-4(9)2-3(8)5(10)6(7)11(12)13/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWPEYNTNFTMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Br)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of bromine atoms to specific positions on the benzene ring.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Addition of the methoxy group.
Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1,5-Dibromo-2-fluoro-4-methoxy-3-aminobenzene .
Scientific Research Applications
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved can vary and are often the subject of detailed mechanistic studies .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared here with 1,4-dibromo-2,3-difluorobenzene (C₆H₂Br₂F₂, molecular weight 271.89 g/mol ), a structurally related halogenated benzene derivative. Key differences include:
- Substituent positions : The target compound has bromine at 1,5 positions versus 1,4 positions in the analog.
- Functional groups: The presence of nitro (NO₂) and methoxy (OCH₃) groups in the target compound contrasts with the absence of these groups in 1,4-dibromo-2,3-difluorobenzene.
Table 1: Structural and Molecular Comparison
Reactivity in Reduction Reactions
The nitro group in this compound is reducible to an amine under specific conditions. describes a general procedure for reducing nitrobenzene derivatives using SnCl₂·2H₂O under reflux (75°C, 5–7 hours) to yield diamines . While the target compound’s nitro group is expected to undergo similar reduction, steric and electronic effects from adjacent substituents (e.g., bromine, methoxy) may alter reaction kinetics or selectivity compared to simpler analogs. In contrast, 1,4-dibromo-2,3-difluorobenzene lacks a nitro group, eliminating this pathway entirely.
Biological Activity
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene is a halogenated aromatic compound that has attracted significant attention in various fields of biological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C6H2Br2FNO2
- Molecular Weight : 252.89 g/mol
The compound features two bromine atoms and one fluorine atom on a benzene ring, along with a methoxy group and a nitro group. These functional groups significantly influence its reactivity and biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance, it significantly inhibited CYP1A2 activity at concentrations as low as 10 µM, indicating potential implications for drug-drug interactions.
- Oxidative Stress Modulation : The nitro group can participate in redox reactions, potentially influencing oxidative stress pathways in cells. This modulation may affect cellular signaling and contribute to inflammatory responses.
- Receptor Interaction : Preliminary studies suggest that the compound may interact with specific receptors or proteins involved in various cellular processes, although detailed mechanisms remain under investigation.
Table 1: Summary of Biological Activities
| Activity Type | Findings | IC50/MIC Values |
|---|---|---|
| Enzyme Inhibition | Inhibits CYP1A2 activity | 10 µM |
| Antimicrobial Activity | Exhibits antimicrobial properties against Staphylococcus aureus and Escherichia coli | MIC = 50 µg/mL |
| Cytotoxicity in Cancer Cells | Significant cytotoxic effects on various cancer cell lines | IC50 = 20 - 30 µM |
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated significant inhibition of CYP1A2 activity at concentrations as low as 10 µM, suggesting potential implications for drug-drug interactions in therapeutic settings.
Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) determined to be 50 µg/mL for both bacteria. This indicates its potential as a lead compound for antibiotic development.
Study 3: Cytotoxicity in Cancer Cells
Research conducted on various cancer cell lines revealed that treatment with this compound led to significant cytotoxic effects. The IC50 values ranged from 20 to 30 µM across different cell types, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
